(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride
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Overview
Description
(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique bicyclic structure, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride typically involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. This process includes 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used as intermediates in further chemical synthesis or as final products with specific applications.
Scientific Research Applications
(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. Its bicyclic structure allows it to fit into active sites of enzymes, modulating their activity and leading to desired biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: A similar compound with a different counterion, used in similar applications.
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: Another derivative used in asymmetric catalysis.
Uniqueness
(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride is unique due to its specific isobutyl substitution, which imparts distinct stereochemical properties and enhances its utility in asymmetric synthesis and catalysis compared to other similar compounds .
Properties
Molecular Formula |
C13H20F6N2O4 |
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Molecular Weight |
382.30 g/mol |
IUPAC Name |
(1S,4S)-2-(2-methylpropyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2.2C2HF3O2/c1-7(2)5-11-6-8-3-9(11)4-10-8;2*3-2(4,5)1(6)7/h7-10H,3-6H2,1-2H3;2*(H,6,7)/t8-,9-;;/m0../s1 |
InChI Key |
BDNRNCWCIWNXIQ-CDEWPDHBSA-N |
Isomeric SMILES |
CC(C)CN1C[C@@H]2C[C@H]1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CN1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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